Cas no 7060-74-4 (OLEANDOMYCIN PHOSPHATE)
OLEANDOMYCIN PHOSPHATE Chemical and Physical Properties
Names and Identifiers
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- OLEANDOMYCIN PHOSPHATE
- Oleandomycin Phosphate
- Oleandomycin phosphate, dihydrate
- Einecs 230-351-7
- matromycin
- Oleandomycin dihydrate phosphate salt
- oleandomycin standard solution
- Oleandomycin,Dihydrogenphosphat
- oleandomycin,dihydrogenphosphate
- Oleandomycin,phosphate (1:1)
- oleandomycin,phosphate(1:1)(salt)
- Unii-8681H0C27p
- Q27269714
- Oleandomycin, phosphate (1:1) (salt)
- 7060-74-4
- Oleandomycin phosphate [JAN]
- Oleandomycin phosphate (1:1)
- D02186
- Matromycin (TN)
- SCHEMBL5033021
- OLEANDOMYCIN PHOSPHATE [MI]
- Oleandomycin phosphate [JAN:NF]
- OLEANDOMYCIN PHOSPHATE [WHO-DD]
- Oleandomycin phosphate 100 microg/mL in Acetonitrile
- 8681H0C27P
- Oleandomycin phosphate (JAN)
- OLEANDOMYCIN PHOSPHATE [MART.]
- CHEMBL2105788
- HMS2095O06
- 1,9-Dioxaspiro[2.13]hexadecane Oleandomycin Derivative
- Oleandomycin (phosphate)
- CS-0145229
- RLPCJGKQKFMBEI-UOBLTHIJSA-N
- DTXCID7025398
- Phosphate, Oleandomycin
- HY-116010A
- OLEANDOMYCIN PHOSPHATE (MART.)
- Oleandomycin, phosphate (1:1) (salt); Oleandomycin phosphate (6CI); 1,9-Dioxaspiro[2.13]hexadecane, oleandomycin deriv.; Matromycin
- OLEANDOMYCIN PHOSPHATE
-
- Inchi: 1S/C35H61NO12.H3O4P/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-5(2,3)4/h16-31,34,37-39H,12-15H2,1-11H3;(H3,1,2,3,4)/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29+,30-,31-,34-,35+;/m0./s1
- InChI Key: RLPCJGKQKFMBEI-UOBLTHIJSA-N
- SMILES: P(=O)(O)(O)O.O1C[C@@]21C([C@H](C)[C@H]([C@@H](C)[C@@H](C)OC([C@H](C)[C@H]([C@H](C)[C@H]([C@@H](C)C2)O[C@H]1[C@@H]([C@H](C[C@@H](C)O1)N(C)C)O)O[C@H]1C[C@@H]([C@H]([C@H](C)O1)O)OC)=O)O)=O
Computed Properties
- Exact Mass: 785.39600
- Monoisotopic Mass: 785.39627195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 17
- Heavy Atom Count: 53
- Rotatable Bond Count: 7
- Complexity: 1140
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 18
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 244Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 145-147 ºC
- PSA: 253.55000
- LogP: 0.97990
- Solubility: Not available
OLEANDOMYCIN PHOSPHATE Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN2811 6.1/PG 2
- Hazard Category Code: 28
- Safety Instruction: 22-24/25-45-36/37-28
- RTECS:RJ9800000
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
OLEANDOMYCIN PHOSPHATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O517505-1mg |
Oleandomycin Phosphate |
7060-74-4 | 1mg |
$ 265.00 | 2023-09-06 | ||
| TRC | O517505-2.5mg |
Oleandomycin Phosphate |
7060-74-4 | 2.5mg |
$ 598.00 | 2023-09-06 | ||
| TRC | O517505-10mg |
Oleandomycin Phosphate |
7060-74-4 | 10mg |
$ 2193.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478579-1 mg |
Oleandomycin Phosphate, |
7060-74-4 | 1mg |
¥4,889.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478579-1mg |
Oleandomycin Phosphate, |
7060-74-4 | 1mg |
¥4889.00 | 2023-09-05 | ||
| A2B Chem LLC | AW54693-1mg |
Oleandomycin, phosphate (1:1) (salt) |
7060-74-4 | 1mg |
$374.00 | 2024-04-19 | ||
| A2B Chem LLC | AW54693-5mg |
Oleandomycin, phosphate (1:1) (salt) |
7060-74-4 | 5mg |
$401.00 | 2024-04-19 |
OLEANDOMYCIN PHOSPHATE Suppliers
OLEANDOMYCIN PHOSPHATE Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on OLEANDOMYCIN PHOSPHATE
OLEANDOMYCIN PHOSPHATE (CAS No. 7060-74-4): A Comprehensive Overview in Modern Chemical Biology and Medicine
Oleandomycin Phosphate, a compound with the chemical identifier CAS No. 7060-74-4, represents a significant advancement in the realm of pharmaceutical chemistry and biotechnology. This compound, derived from the fermentation of Streptomyces antibioticus, has garnered considerable attention due to its unique pharmacological properties and broad-spectrum antimicrobial activity. The phosphate esterification of oleandomycin enhances its solubility and bioavailability, making it a valuable candidate for therapeutic applications.
The structural complexity of oleandomycin phosphate is characterized by its macrolide backbone, which incorporates multiple hydroxyl and methyl groups, contributing to its intricate interactions with bacterial ribosomes. This structural motif is pivotal in its mechanism of action, where it inhibits protein synthesis by binding to the 23S rRNA subunit of the bacterial ribosome. Such binding disrupts the elongation phase of translation, effectively halting bacterial growth and proliferation.
Recent studies have highlighted the compound's efficacy against a variety of Gram-positive bacteria, including resistant strains that exhibit reduced susceptibility to conventional antibiotics. The enhanced solubility profile of oleandomycin phosphate allows for more efficient delivery systems, such as intravenous formulations, which are particularly beneficial in treating severe infections where rapid absorption is critical.
In the context of modern drug development, oleandomycin phosphate has been explored for its potential synergistic effects when combined with other antimicrobial agents. This approach aims to mitigate the rise of multidrug-resistant bacteria by targeting multiple pathways simultaneously. Preliminary clinical trials have demonstrated promising results in treating complicated skin and soft tissue infections, where the combination therapy outperformed monotherapy in terms of clinical response and patient outcomes.
The chemical synthesis and structural optimization of oleandomycin phosphate have been areas of intense research. Advances in synthetic methodologies have enabled the production of analogs with improved pharmacokinetic profiles and reduced side effects. For instance, modifications to the macrolide ring have led to derivatives with enhanced stability against enzymatic degradation, thereby prolonging their therapeutic efficacy.
The role of computational chemistry in understanding the interactions between oleandomycin phosphate and biological targets has been increasingly recognized. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the binding affinities and conformational changes that occur upon complexation with bacterial ribosomes. These findings are instrumental in designing next-generation antibiotics that are both potent and selective.
The environmental impact of antibiotic use has also prompted research into sustainable production methods for oleandomycin phosphate. Biocatalytic processes have been investigated as an alternative to traditional chemical synthesis, offering a greener approach that minimizes waste generation and energy consumption. Such innovations align with global efforts to promote sustainable pharmaceutical manufacturing.
Future directions in the study of oleandomycin phosphate include exploring its potential applications in antiviral and anti-inflammatory therapies. Emerging evidence suggests that macrolides may exhibit broader biological activities beyond their traditional antimicrobial roles. Investigating these novel functions could open up new therapeutic avenues for conditions such as chronic inflammation and viral infections.
The regulatory landscape for oleandomycin phosphate has evolved in response to changing healthcare needs and emerging resistance patterns. Regulatory agencies now emphasize the importance of combination therapies and post-marketing surveillance to ensure long-term efficacy. These measures are critical in maintaining the relevance of this compound in contemporary medical practice.
In conclusion, oleandomycin phosphate (CAS No. 7060-74-4) remains a cornerstone in antibiotic development due to its unique pharmacological properties and versatility in therapeutic applications. Ongoing research continues to uncover new insights into its mechanism of action, optimize its pharmacokinetic profile, and expand its clinical utility. As antibiotic resistance remains a pressing global health challenge, compounds like oleandomycin phosphate will continue to play a vital role in addressing this crisis through innovative approaches to drug design and delivery.
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